Water Solubility Enhancement vs. Bicyclo[2.2.2]octane (BCO) Analog in Imatinib Scaffold
Incorporation of the 2-oxabicyclo[2.2.2]octane core (compound 85) into the Imatinib scaffold, from which this sulfonyl chloride is derived, maintained aqueous solubility close to the parent drug, whereas the analogous BCO scaffold (compound 86) caused a >3-fold decrease [1]. This directly impacts the developability of conjugates synthesized from this building block.
| Evidence Dimension | Aqueous solubility of free base |
|---|---|
| Target Compound Data | 389 µM (2-oxabicyclo[2.2.2]octane analog 85) |
| Comparator Or Baseline | 113 µM (Bicyclo[2.2.2]octane analog 86); 351 µM (Imatinib) |
| Quantified Difference | 3.4-fold higher solubility vs. BCO analog; 1.1-fold vs. parent Imatinib |
| Conditions | Free base form; as reported in Levterov et al., Nat. Commun. 2023 |
Why This Matters
Preserves aqueous solubility essential for oral bioavailability, avoiding the >3-fold solubility penalty of the non-oxa BCO analog.
- [1] Levterov, V.V., Panasiuk, Y., Sahun, K. et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications 14, 5608 (2023). View Source
